molecular formula C9H18O2 B15276728 3-(Oxan-4-YL)butan-2-OL

3-(Oxan-4-YL)butan-2-OL

Katalognummer: B15276728
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: DRRGVRCGQOBEBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Oxan-4-YL)butan-2-OL is an organic compound with the molecular formula C9H18O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with an oxan-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-YL)butan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of oxan-4-ylmethanol with butan-2-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These reactors allow for precise control over reaction conditions, leading to efficient and scalable production. The use of biocatalysts, such as enzyme-coated magnetic nanoparticles, can further enhance the selectivity and efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Oxan-4-YL)butan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(Oxan-4-YL)butan-2-one, while reduction can produce 3-(Oxan-4-YL)butane.

Wissenschaftliche Forschungsanwendungen

3-(Oxan-4-YL)butan-2-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Oxan-4-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The oxan-4-yl group may also contribute to the compound’s reactivity and specificity in biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butan-2-OL: A simple secondary alcohol with similar reactivity but lacking the oxan-4-yl group.

    Oxan-4-ylmethanol: Contains the oxan-4-yl group but differs in the position of the hydroxyl group.

    3-Methyl-2-butanol: Another secondary alcohol with a different substituent pattern.

Uniqueness

3-(Oxan-4-YL)butan-2-OL is unique due to the presence of both the oxan-4-yl group and the secondary hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-(oxan-4-yl)butan-2-ol

InChI

InChI=1S/C9H18O2/c1-7(8(2)10)9-3-5-11-6-4-9/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

DRRGVRCGQOBEBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCOCC1)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.